4-(methylsulfonyl)-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a phenoxyphenyl group, and a benzoxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a phenoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoxazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted phenoxyphenyl derivatives.
Scientific Research Applications
4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-METHANESULFONYL-N-(3-{8-[4-(MORPHOLINE-4-CARBONYL)-PHENYLAMINO]-IMIDAZO[1,2-A]PYRAZIN-6-YL}-PHENYL)-BENZAMIDE
- Other Benzoxazine Derivatives
Uniqueness
4-METHANESULFONYL-N-(4-PHENOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanesulfonyl group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O5S/c1-30(26,27)24-15-21(29-20-10-6-5-9-19(20)24)22(25)23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,23,25) |
InChI Key |
ZWZCGDJCPYEDCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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